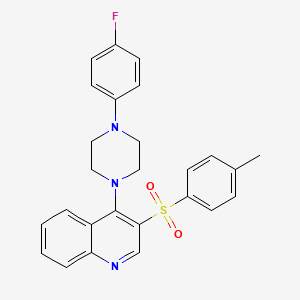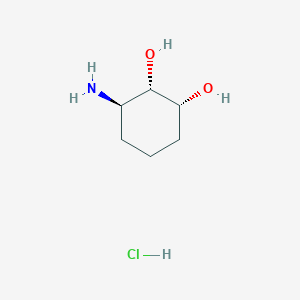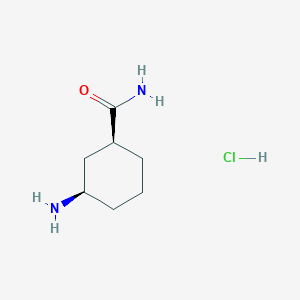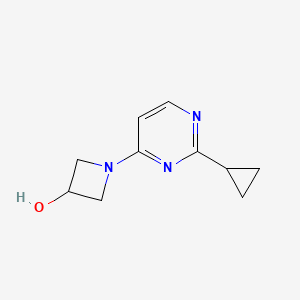
1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Azetidin-2-ones are recognized as valuable synthons for creating a wide array of biologically significant molecules. The beta-lactam skeleton of azetidin-2-one is particularly useful due to the strain energy it possesses, which can be exploited in various synthetic transformations. This strain allows for selective bond cleavage and further transformations, making it a powerful building block for synthesizing compounds that do not contain the beta-lactam ring structure .
Molecular Structure Analysis
The molecular structure of azetidinones, which includes 1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-ol, is characterized by a four-membered cyclic lactam ring. This beta-lactam ring is a key feature that imparts strain energy, making the molecule highly reactive and a versatile intermediate for further chemical reactions .
Chemical Reactions Analysis
Azetidinones can undergo various chemical reactions, including photochemical and thermal cyclizations. For instance, cyclization of dihydropyrimidin-2-ones can yield fused indoles through nitrene electrophilic addition and rearrangement reactions . Additionally, azetidinone-tethered azomethine ylides can be rearranged to form highly functionalized pyrrolizidine systems, involving selective bond cleavage of the four-membered ring .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-ol are not explicitly detailed in the provided papers, the properties of azetidinones, in general, can be inferred. Azetidinones are known for their reactivity due to the strained beta-lactam ring. They can be synthesized in both racemic and optically pure forms, and their reactivity can be harnessed to create compounds with antiproliferative activity, such as specific anticancer agents . The synthesis of azetidinones often involves spectral techniques for structural confirmation, and they can exhibit potent biological activities, including antibacterial properties .
科学的研究の応用
Quantitative Structure-Activity Relationships of Antibacterial Agents
Research has focused on the structural requirements for azetidines to potentiate antibacterial activity. A study analyzed the antibacterial activity indices of various azetidine quinolones, finding that hydrophobic parameters significantly influence gram-negative bacterial activity. The study further explored the substitution effects on these molecules, indicating that amide substituents decrease activity, while amino substituents enhance it. This indicates azetidine's potential as a scaffold for developing new antibacterial agents (Okada et al., 1993).
Antidepressant and Nootropic Agents
Another area of application is in the development of antidepressant and nootropic agents. The synthesis and pharmacological activity of Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone were explored, revealing compounds with significant antidepressant activity. This highlights the central nervous system (CNS) activity potential of the 2-azetidinone skeleton, suggesting its exploration for the development of potent CNS agents (Thomas et al., 2016).
Synthetic Organic Chemistry
In synthetic organic chemistry, azetidines and related compounds have been employed as advanced building blocks. For instance, the design and synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine demonstrated their utility as versatile intermediates for lead optimization in drug discovery due to their increased size and conformational flexibility (Feskov et al., 2019).
特性
IUPAC Name |
1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-8-5-13(6-8)9-3-4-11-10(12-9)7-1-2-7/h3-4,7-8,14H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLKYOIQJULASQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

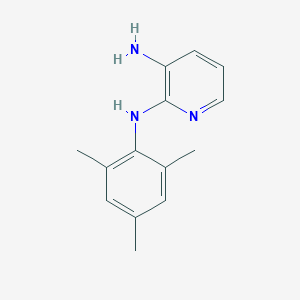

![1-((3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethan-1-one hydrochloride](/img/structure/B2523990.png)


![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2523994.png)
![2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile](/img/structure/B2523995.png)
![N-[(2,4-difluorophenyl)methyl]-5-methylpyridin-2-amine](/img/structure/B2523996.png)
![N-[2,2-bis(furan-2-yl)ethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2523997.png)
